molecular formula C16H26N2O2 B2620876 Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate CAS No. 1395890-46-6

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate

Cat. No.: B2620876
CAS No.: 1395890-46-6
M. Wt: 278.396
InChI Key: KKTQTLIFVPAWOB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate is a chemical compound with the molecular formula C16H26N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, benzyl group, and carbamate functionality, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl(methyl)amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the carbamate group, which forms stable complexes with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[2-[benzyl(methyl)amino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(5)12-11-17(4)13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTQTLIFVPAWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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